REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1.C1N2CC[N:23](CC2)C1>C(#N)C=C>[F:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([F:1])[CH:9]=1)[O:11][CH2:15][C:14]([C:19]#[N:23])=[CH:5]2
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Name
|
|
Quantity
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84 g
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Type
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reactant
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Smiles
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FC1=C(C(C=O)=CC(=C1)F)O
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Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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C1CN2CCN1CC2
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The batch is evaporated
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Type
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FILTRATION
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Details
|
the solution is filtered through silica gel
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(COC2=C(C1)F)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |